3-Amino-1-ethylpyrazin-1-ium

Description

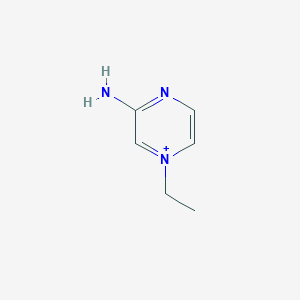

3-Amino-1-ethylpyrazin-1-ium is a quaternized pyrazine derivative characterized by an ethyl group at the N1 position and an amino substituent at the C3 position of the aromatic ring. These compounds are typically synthesized via alkylation of pyrazine precursors, followed by anion exchange to form salts. The ethyl variant is expected to exhibit distinct physicochemical and structural properties due to the steric and electronic effects of the ethyl substituent compared to methyl or other alkyl groups.

Properties

Molecular Formula |

C6H10N3+ |

|---|---|

Molecular Weight |

124.16g/mol |

IUPAC Name |

4-ethylpyrazin-4-ium-2-amine |

InChI |

InChI=1S/C6H10N3/c1-2-9-4-3-8-6(7)5-9/h3-5H,2H2,1H3,(H2,7,8)/q+1 |

InChI Key |

FFRUJCRRVGNUCL-UHFFFAOYSA-N |

SMILES |

CC[N+]1=CC(=NC=C1)N |

Canonical SMILES |

CC[N+]1=CC(=NC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Parameters

Key structural differences arise from the alkyl chain length and counterion identity. For example:

- Ethyl vs. For instance, in 3-amino-1-methylpyrazin-1-ium chloride, the methyl group participates in weak C–H···Cl interactions . The ethyl analog may form weaker or fewer such interactions due to reduced accessibility of the N-ethyl hydrogen atoms.

Physicochemical Properties

- Solubility : The ethyl derivative is expected to exhibit lower solubility in polar solvents compared to the methyl analog due to increased hydrophobicity.

- Thermal Stability : The methyl compound’s crystal structure was determined at 150 K , suggesting stability under low-temperature conditions. The ethyl variant may display similar stability but with altered melting points due to differences in crystal packing.

Research Tools and Methodologies

Structural comparisons rely heavily on crystallographic software such as SHELXL for refinement (–2) and ORTEP-3/WinGX for visualization (–4). These tools ensure precise determination of bond distances, angles, and thermal parameters, enabling reliable comparisons between analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.